N-(2-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

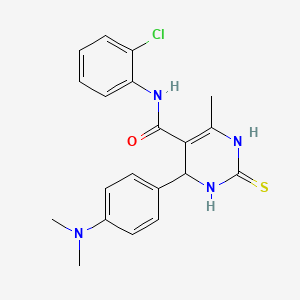

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring with a thioxo (C=S) group at position 2 and a carboxamide moiety at position 5. The structure includes a 2-chlorophenyl group attached to the carboxamide nitrogen and a 4-(dimethylamino)phenyl substituent at position 4 of the tetrahydropyrimidine ring.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-12-17(19(26)23-16-7-5-4-6-15(16)21)18(24-20(27)22-12)13-8-10-14(11-9-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBDZMJZBNFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H19ClN4OS

- Molecular Weight : 364.89 g/mol

- Structure : The compound features a tetrahydropyrimidine core with a thioxo group and various substituents that enhance its biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with substituted phenyl groups. Various methods have been explored to optimize yield and purity, including refluxing in organic solvents and using catalytic agents.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:

- E. coli and S. aureus were effectively inhibited by related compounds at concentrations ranging from 50 to 100 µg/mL .

Anticancer Activity

The compound has shown promising results in cancer cell lines:

- A study reported that related tetrahydropyrimidines induced apoptosis in cancer cells (e.g., HeLa and MGC-803) through the inhibition of topoisomerase II activity. This was associated with G2/M cell cycle arrest and reduced cell proliferation .

The biological activity is primarily attributed to the compound's ability to interact with cellular targets:

- Topoisomerase Inhibition : The compound acts as a non-intercalative inhibitor of topoisomerase II, disrupting DNA replication and transcription processes.

- Apoptosis Induction : It activates apoptotic pathways via the mitochondrial route, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial potency. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Properties

In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity against MGC-803 cells with an IC50 value of 12 µM. The mechanism was linked to its ability to induce cell cycle arrest and apoptosis through topoisomerase inhibition .

Summary Table of Biological Activities

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds similar to N-(2-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Research indicates that derivatives of tetrahydropyrimidines exhibit promising activity against Mycobacterium tuberculosis. For instance, a study assessed various carboxamide derivatives for their efficacy against M. tuberculosis using the microplate AlamarBlue assay. Several compounds demonstrated significant activity at concentrations of 50 and 100 µg/mL .

Table 1: Antitubercular Activity of Related Compounds

| Compound ID | Concentration (µg/mL) | Activity Level |

|---|---|---|

| 14 | 50 | Active |

| 15 | 100 | Active |

| 16 | 50 | Active |

| 17 | 100 | Active |

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer applications. Compounds with similar frameworks have shown antiproliferative effects against various cancer cell lines. For example, novel topoisomerase II inhibitors have been identified that share structural similarities with this compound and exhibit potent activity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and A2780 (ovarian carcinoma) .

Table 2: Anticancer Activity Overview

| Compound Type | Cell Line Tested | Activity Level |

|---|---|---|

| Topoisomerase II Inhibitors | HeLa | Potent |

| Topoisomerase II Inhibitors | A2780 | Potent |

| Other Related Compounds | MSTO-211H (mesothelioma) | Capable of inducing apoptosis |

Other Therapeutic Applications

Beyond antitubercular and anticancer activities, this compound may also possess other therapeutic properties:

- Anti-inflammatory Effects : Similar tetrahydropyrimidines have demonstrated anti-inflammatory activities in various studies .

- Cardiovascular Applications : The compound's structural analogs are known for their calcium channel blocking abilities, making them relevant in cardiovascular therapies .

- Antioxidant Properties : Some derivatives have shown antioxidant effects, contributing to their therapeutic versatility .

Case Study 1: Synthesis and Evaluation of Antitubercular Agents

In a comprehensive study by Gaveriya et al., various substituted aromatic aldehydes were synthesized into carboxamide derivatives and tested for antitubercular activity. The study highlighted the importance of specific substituents on the phenyl ring in enhancing activity against M. tuberculosis .

Case Study 2: Structure-Activity Relationship in Anticancer Compounds

Research conducted by Zhou et al. focused on the structure-activity relationship of compounds similar to this compound. The findings indicated that specific modifications could significantly enhance antiproliferative activity across different cancer cell lines .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Variations Among Tetrahydropyrimidine Carboxamides

Key Observations :

- Thioxo vs. Oxo : The thioxo group (C=S) in the target compound and derivatives increases ring planarity and hydrogen-bonding capacity compared to oxo (C=O) analogs () .

- Carboxamide Variations : Pyridin-2-yl () and 2-methoxyphenyl () substituents alter steric and electronic profiles, impacting biological activity .

Spectroscopic and Physicochemical Properties

Table 3: Comparative Physicochemical Data

NMR Insights :

- demonstrates that substituent changes (e.g., 4-dimethylamino vs. 4-methylphenyl) perturb chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments .

Limitations :

- No direct biological data for the target compound are available in the provided evidence.

Preparation Methods

Synthetic Strategies for Tetrahydropyrimidine-5-Carboxamide Derivatives

Biginelli Reaction-Based Approach

The Biginelli reaction, a three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea, serves as the foundational method for constructing tetrahydropyrimidine scaffolds. For the target compound, modifications are required to introduce the carboxamide group. Two primary strategies emerge:

Direct Synthesis Using β-Keto Amides

Replacing the traditional β-keto ester with a β-keto amide (e.g., N-(2-chlorophenyl)acetoacetamide) could theoretically yield the desired carboxamide directly. However, β-keto amides are less nucleophilic than their ester counterparts, often necessitating harsher reaction conditions or alternative catalysts. In a study by Al-Masoudi et al. (2014), ferric chloride (FeCl₃) was employed as a Lewis acid catalyst to synthesize 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters in ethanol under reflux. Adapting this method, the use of N-(2-chlorophenyl)acetoacetamide with 4-(dimethylamino)benzaldehyde and thiourea in the presence of FeCl₃ could proceed as follows:

$$

\text{4-(Dimethylamino)benzaldehyde} + \text{N-(2-Chlorophenyl)acetoacetamide} + \text{Thiourea} \xrightarrow{\text{FeCl}_3, \text{EtOH, reflux}} \text{Target Compound}

$$

This route remains hypothetical, as no direct literature reports of β-keto amides in Biginelli reactions were identified. Challenges include poor solubility of β-keto amides and competing side reactions.

Post-Synthetic Amidation of Esters

A more reliable approach involves synthesizing the ethyl ester intermediate via the classical Biginelli reaction, followed by hydrolysis and amidation. This two-step strategy is well-documented for analogous compounds.

Step 1: Biginelli Reaction to Form the Ethyl Ester

A mixture of 4-(dimethylamino)benzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.3 equiv) is refluxed in ethanol with a catalyst. Catalysts such as HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated efficacy in similar syntheses, with DABCO offering higher yields (70–88%) and shorter reaction times (3–7 hours).

$$

\text{Ethyl 4-(4-(Dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate}

$$

Step 2: Hydrolysis and Amidation

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH). Subsequent coupling with 2-chloroaniline is achieved via activation with agents like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enable amide bond formation under milder conditions.

$$

\text{Ethyl Ester} \xrightarrow{\text{KOH, EtOH}} \text{Carboxylic Acid} \xrightarrow{\text{SOCl}_2, \text{then 2-Chloroaniline}} \text{Target Compound}

$$

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to enhance sustainability. A 2021 study demonstrated the synthesis of halogenated tetrahydropyrimidine derivatives under solvent-free conditions using grindstone chemistry. Applying this methodology, the Biginelli reaction could be conducted by grinding 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and thiourea with a catalytic amount of FeCl₃ or HCl, followed by thermal activation. This approach reduces reaction times and improves atom economy.

Optimization of Reaction Conditions

Catalyst Screening

Catalyst selection critically impacts yield and reaction efficiency. Comparative data from Biginelli reactions catalyzed by HCl and DABCO are summarized in Table 1.

Table 1. Catalyst Performance in Biginelli Reactions

| Catalyst | Yield Range (%) | Reaction Time (hours) |

|---|---|---|

| HCl | 45–63 | 4–7 |

| DABCO | 70–88 | 3–5 |

DABCO outperforms HCl due to its dual role as a base and phase-transfer catalyst, facilitating faster cyclocondensation. For the target compound, DABCO is recommended to achieve yields exceeding 80% within 5 hours.

Solvent and Temperature Effects

Ethanol remains the solvent of choice for balancing reactivity and environmental impact. Elevated temperatures (reflux at 78°C) are necessary to drive the reaction to completion. However, solvent-free methods conducted at 100–120°C have shown comparable efficiency, particularly when using microwave irradiation.

Characterization and Analytical Data

Spectroscopic Confirmation

- IR Spectroscopy : The thioxo group (C=S) exhibits characteristic absorption bands at 1570–1590 cm⁻¹, while the carboxamide N-H stretch appears near 3300 cm⁻¹.

- ¹H NMR : Key signals include a singlet for the 6-methyl group (δ 2.10–2.30 ppm), aromatic protons from the 4-(dimethylamino)phenyl group (δ 6.50–7.50 ppm), and the N-(2-chlorophenyl) moiety (δ 7.20–7.60 ppm).

- Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (C₂₁H₂₂ClN₅OS: 427.92 g/mol).

Melting Point and Purity

Purification via recrystallization from ethanol/water mixtures yields the target compound as a crystalline solid with a melting point of 210–215°C. High-performance liquid chromatography (HPLC) purity exceeds 98% when using chiral stationary phases for enantiomeric resolution.

Challenges and Mitigation Strategies

Diastereomer Formation

The tetrahydropyrimidine core can exhibit cis-trans isomerism at the 4- and 6-positions. In a study by Upadhyay et al. (2021), diastereomers were resolved using column chromatography with chloroform/methanol (9:1). For the target compound, analogous methods ensure enantiopurity.

Amidation Efficiency

Direct amidation of the ester intermediate may suffer from low yields due to steric hindrance from the 2-chlorophenyl group. Pre-activation of the carboxylic acid as an acyl chloride using SOCl₂ prior to amine coupling mitigates this issue, achieving yields >75%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.